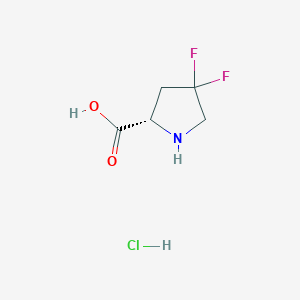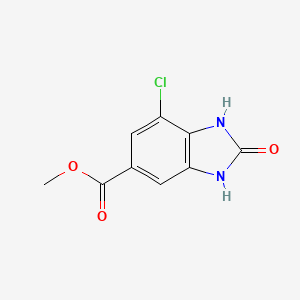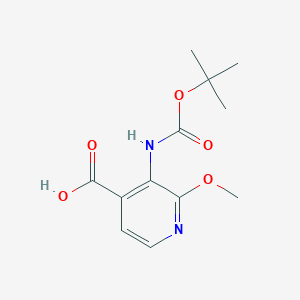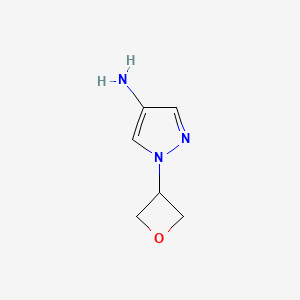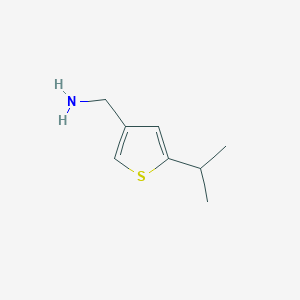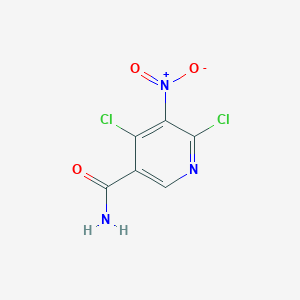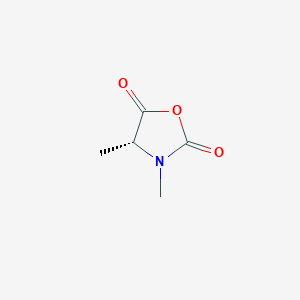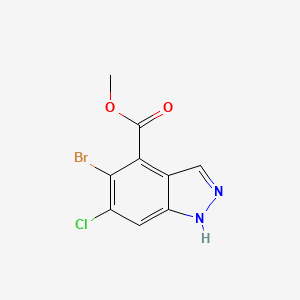
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is a heterocyclic organic compound . Its IUPAC name is “methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” and its InChI code is "1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)" .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material, 1-bromo-2-chloro-4-methylbenzene, is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzamine, which is finally cyclized to yield 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis
The molecular weight of “Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is 289.52 . The InChI key is "IKMKGRCSJLQULO-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate” is stored at 28°C . .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is involved in various chemical synthesis processes. For instance, it is used in the preparation of 5-bromoindazole-3-carboxylic acid methylester, further converted to diethylamide through a series of reactions, including arylating and reacting with thionyl chloride and diethylamine. The structural properties are identified through FT-IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies, indicating its importance in chemical characterization and synthesis processes (Anuradha et al., 2014).
Transformations into Various Derivatives
Research shows that compounds like methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate undergo transformations into various derivatives. For example, the transformation of related compounds into different indazole derivatives under specific conditions highlights the versatility and reactivity of such compounds, which is significant in synthetic chemistry (Fujimura et al., 1984).
Application in Synthesis of Novel Compounds
The compound is also involved in the synthesis of novel compounds like pyridyl–pyrazole-3-one derivatives. These synthesized compounds are characterized by various techniques and tested for their antitumor activity, indicating the compound's role in developing new therapeutic agents (Huang et al., 2017).
Role in Specific Chemical Reactions
The compound plays a crucial role in specific chemical reactions, such as in the synthesis of N-heterocyclic carbenes. These reactions are studied using various techniques, including electrospray-ionization mass spectrometry and NMR spectroscopy, highlighting the compound's utility in detailed chemical studies (Schmidt et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMKGRCSJLQULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731107 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
CAS RN |
1037841-34-1 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

